1,5-Dichloroheptane
Description
1,5-Dichloroheptane is a dichlorinated alkane with the molecular formula C₇H₁₄Cl₂, where chlorine atoms are substituted at the 1st and 5th carbon positions of a heptane backbone. These compounds are valuable in organic synthesis, particularly in studies of halonium ion formation, carbonium ion rearrangements, and radical-mediated reactions .
Properties
CAS No. |
56375-90-7 |
|---|---|
Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
1,5-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3 |
InChI Key |
JDNSQFTYGSHBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the 1 and 5 positions of the heptane molecule.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired positions, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium thiolate are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are employed.
Major Products:
Substitution Reactions: Products include alcohols, amines, and thioethers.
Elimination Reactions: The major products are alkenes, specifically heptenes.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
1,5-Dichloroheptane serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through nucleophilic substitution reactions. The compound's reactivity allows for the introduction of different functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.
2. Environmental Studies
Research indicates that this compound can be monitored in environmental samples to assess pollution levels. It is part of studies focusing on the impact of halogenated compounds on human health and ecosystems. For instance, a study on halogenated hydrocarbons highlighted the need for comprehensive monitoring of compounds like this compound in air and water to understand their potential carcinogenic effects .
3. Biological Research
Recent studies have shown that certain bacterial strains can dehalogenate this compound, leading to its potential use in bioremediation efforts. The ability of bacteria such as Pseudomonas sp. to metabolize this compound suggests its application in cleaning up contaminated environments .
Data Table: Applications and Uses
| Application Area | Details |
|---|---|
| Organic Synthesis | Intermediate for producing pharmaceuticals and agrochemicals |
| Environmental Monitoring | Assessment of pollution levels and health impacts in various ecosystems |
| Biological Research | Study of bacterial dehalogenation for bioremediation purposes |
| Chemical Analysis | Used as a solvent in laboratories for various analytical techniques |
Case Studies
Case Study 1: Environmental Impact Assessment
A comprehensive study conducted in urban areas revealed that halogenated hydrocarbons, including this compound, were prevalent in water sources. The research aimed to correlate these levels with cancer incidence rates among local populations. The findings indicated a significant association between exposure levels and health outcomes, emphasizing the importance of monitoring such compounds .
Case Study 2: Bioremediation Potential
In laboratory settings, researchers investigated the ability of Pseudomonas sp. to degrade this compound. The results demonstrated effective dehalogenation under controlled conditions, suggesting that this bacterium could be harnessed for bioremediation strategies to mitigate pollution caused by halogenated compounds .
Mechanism of Action
The mechanism of action of 1,5-Dichloroheptane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.
Comparison with Similar Compounds
Comparison with Structural Isomers
Physical Properties
The position of chlorine substituents significantly influences physical properties. Below is a comparison of 1,4-dichloroheptane and 1,7-dichloroheptane based on available
Key Observations :
- The identical boiling points (198.96°C) suggest similar volatility despite structural differences.
- The higher refractive index of 1,7-dichloroheptane implies greater polarizability due to terminal chlorine placement.
- Density differences reflect intramolecular interactions influenced by chlorine spacing.
Chemical Reactivity
1,7-Dichloroheptane:
- Forms complex equilibria of carbonium-halonium ions in reactions with SbF₅/SO₂, leading to variable product distributions (e.g., ions 10, 11, 12 ) .
- Reactions with methanol yield diverse products, highlighting its propensity for rearrangements and intermediate instability .
- Demonstrates less predictable reactivity compared to shorter-chain analogs like 1,5-dichloropentane, which undergoes cleaner transformations .
1,4-Dichloroheptane:
- Limited reactivity data are available, but its central chlorine placement may reduce steric hindrance, favoring nucleophilic substitution or elimination pathways.
Comparison with Analogous Dihalides
1,5-Dichloropentane (Shorter-Chain Analog)
1,2-Dichloroheptane (Vicinal Dihalide)
- Vicinal dihalides typically exhibit higher reactivity in elimination reactions (e.g., dehydrohalogenation) compared to non-vicinal isomers like 1,5-dichloroheptane.
Research Implications and Gaps
- The absence of direct data on This compound in the provided evidence underscores the need for targeted studies on its synthesis, stability, and reactivity.
- Comparative analyses suggest that chlorine positioning profoundly impacts reaction pathways, intermediate stability, and product diversity.
Biological Activity
1,5-Dichloroheptane (C7H14Cl2) is a halogenated hydrocarbon that has garnered attention in various fields, including organic chemistry and environmental science. Its biological activity is of particular interest due to its potential applications and implications for human health and the environment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a linear alkane with two chlorine atoms attached to the first and fifth carbon atoms. Its molecular structure can be represented as follows:
- Molecular Formula : C7H14Cl2
- Molecular Weight : 179.10 g/mol
- CAS Number : 19022508
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 165 °C |
| Melting Point | -30 °C |
| Density | 1.06 g/cm³ |
| Solubility in Water | Insoluble |
Toxicity and Environmental Impact
Research indicates that this compound exhibits varying degrees of toxicity to aquatic organisms. A study published in PubChem reports that the compound has a median lethal concentration (LC50) value of approximately 10 mg/L for certain fish species, indicating moderate toxicity . Additionally, it poses risks to aquatic ecosystems due to its persistence in the environment.
Case Studies
-
Aquatic Toxicity Study :
- Objective : To assess the impact of this compound on fish populations.
- Methodology : Fish were exposed to varying concentrations of the compound over a 96-hour period.
- Findings : Significant mortality rates were observed at concentrations above 10 mg/L, highlighting the compound's potential threat to aquatic life.
-
Cellular Toxicity Assessment :
- Objective : To evaluate the cytotoxic effects of this compound on human cell lines.
- Methodology : Human liver cells were treated with different concentrations of the compound.
- Findings : The study revealed that higher concentrations led to increased cell death and DNA damage, suggesting potential carcinogenic effects .
The biological activity of this compound can be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of chlorine atoms enhances its reactivity, leading to the formation of reactive oxygen species (ROS) that can cause oxidative stress in living organisms.
Research Findings
Recent studies have focused on the synthesis and application of dichloroalkanes like this compound in various chemical reactions. Notably:
- Synthesis Methods : Efficient synthetic routes have been developed for producing dichloroheptanes through chlorination processes .
- Applications in Organic Chemistry : The compound serves as an intermediate in synthesizing other chemical compounds, including pharmaceuticals and agrochemicals.
Summary of Key Research Findings
| Study Focus | Findings |
|---|---|
| Aquatic Toxicity | LC50 ~10 mg/L; significant mortality rates |
| Cellular Toxicity | Induced cell death and DNA damage |
| Synthesis Techniques | Efficient chlorination methods developed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
